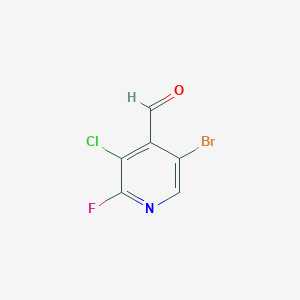

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde

描述

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H2BrClFNO . It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the pyridine ring, along with an aldehyde functional group at the fourth position. This unique combination of substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the pyridine ring through electrophilic aromatic substitution reactions.

Formylation: Introduction of the aldehyde group at the fourth position using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.

化学反应分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the pyridine ring participate in nucleophilic substitutions under specific conditions. The reactivity hierarchy (Br > Cl > F) is influenced by the electron-withdrawing effects of the fluorine and aldehyde groups.

Key Reactions and Conditions

Mechanistic Insights :

-

Bromine substitution is favored due to its lower bond dissociation energy compared to chlorine.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like KF facilitate dehalogenation .

Cross-Coupling Reactions

The bromine atom is pivotal in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and functionalized derivatives.

Suzuki-Miyaura Coupling

Key Observations :

-

Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) exhibit higher reactivity due to enhanced transmetallation kinetics .

-

The aldehyde group remains intact under these conditions, enabling post-coupling functionalization.

Aldehyde Functionalization

The aldehyde group undergoes condensation, reduction, and oxidation reactions:

Reaction Pathways

Notable Example :

-

Reductive amination with benzylamine produces a Schiff base, which is reduced to a secondary amine (yield: 89%) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions:

Nitration and Sulfonation

| Reaction | Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro derivative | Para to aldehyde | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo derivative | Meta to chlorine |

Regiochemical Control :

Radical Reactions

Under photochemical or thermal initiation, the bromine atom participates in radical-mediated transformations:

Decarboxylative Bromination

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acrylic acid | AIBN, NBS, CCl₄, 70°C | 5-Vinyl-3-chloro-2-fluoropyridine | 63% |

Mechanism :

科学研究应用

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Pyridine derivatives, including 5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde, have demonstrated promising antimicrobial and antiviral activities. Research indicates that compounds with similar structures exhibit effective inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans . The presence of halogen substituents in the pyridine ring enhances biological activity, making these compounds suitable candidates for developing new antibiotics or antifungal agents.

Drug Discovery

The compound serves as a molecular scaffold in drug discovery, particularly for synthesizing active pharmaceutical ingredients (APIs). Its unique electronic properties, influenced by the bromine and fluorine substituents, facilitate reactions such as nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki coupling) . These reactions are crucial for developing inhibitors targeting various diseases, including cancer and viral infections.

Synthesis of Novel Compounds

Pyridine Derivatives

This compound can be utilized to synthesize a variety of novel pyridine derivatives with enhanced biological activities. For example, studies have shown that derivatives synthesized through palladium-catalyzed reactions exhibit significant anti-thrombolytic properties and antibacterial effects . The ability to modify the pyridine ring by introducing different functional groups allows for the exploration of structure-activity relationships (SAR) that can lead to more potent compounds.

Case Study: Synthesis via Suzuki Coupling

A notable case study involved the synthesis of novel pyridine-based derivatives through Suzuki coupling reactions using this compound as a starting material. The resulting compounds were evaluated for their biological activities, revealing promising results against bacterial strains and potential applications in treating thrombotic disorders .

Material Science

Organic Electronics

In material science, this compound plays a role in the development of organic electronic materials. Its aromatic nature and electron-deficient character make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound can be used as a building block to create advanced materials with tailored electronic properties.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and antiviral activities; drug discovery as an API scaffold. |

| Synthesis of Compounds | Synthesis of novel pyridine derivatives with enhanced biological activities through cross-coupling. |

| Material Science | Development of organic electronic materials for OLEDs and OPVs. |

作用机制

The mechanism of action of 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde largely depends on its application. In pharmaceutical research, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards molecular targets, making it a valuable tool in drug discovery.

相似化合物的比较

5-Bromo-2-chloropyridine: Lacks the fluorine and aldehyde groups, making it less versatile in certain synthetic applications.

5-Bromo-2-fluoropyridine: Lacks the chlorine and aldehyde groups, offering different reactivity and applications.

3-Chloro-2-fluoropyridine: Lacks the bromine and aldehyde groups, resulting in different chemical properties and uses.

Uniqueness: The combination of bromine, chlorine, and fluorine substituents along with the aldehyde group in 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde provides a unique reactivity profile. This makes it particularly useful in multi-step organic synthesis and as a versatile intermediate in the development of pharmaceuticals and advanced materials.

生物活性

5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring with a carbaldehyde functional group. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications .

This compound acts primarily as an electrophile. It can react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects. The specific pathways through which this compound exerts its effects remain to be fully elucidated but are likely similar to those observed in related pyridine derivatives.

Biological Activities

While specific biological activities of this compound are not extensively documented, related compounds have demonstrated various pharmacological activities:

- Antimicrobial Activity : Similar pyridine derivatives have shown potential antimicrobial properties, making them candidates for further exploration in treating infections.

- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related fluorinated pyridines have indicated enhanced cytotoxicity against various cancer cell lines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated pyridine derivatives. The following table summarizes the activity of selected analogs:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-2-fluoropyridine | Structure | Antiviral (pMIC 50 = 7.8) |

| 5-Chloro-3-fluoropyridine | Structure | Antimicrobial |

| 5-Iodo-3-chloropyridine | Structure | Cytotoxic |

| 5-Bromo-3-chloro-2-fluoropyridine | Structure | Under Investigation |

Case Studies

- Antiviral Activity Assessment : A study investigated the antiviral effects of various pyridine derivatives, noting that compounds with ortho-substituted halogens exhibited improved activity compared to their unsubstituted counterparts. The pMIC values indicated that modifications at the 2-position significantly enhance antiviral potency .

- Anticancer Studies : Research focusing on fluorinated pyridine compounds demonstrated that certain substitutions led to increased cytotoxicity against breast and lung cancer cell lines. These findings suggest that similar modifications on this compound may yield promising anticancer agents .

属性

IUPAC Name |

5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMKGCGJRNUGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Cl)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。